![molecular formula C11H9F2NO B12828868 4-(2,2-Difluoro-1-hydroxy-3-buten-1-yl)benzonitrile CAS No. 505068-78-0](/img/structure/B12828868.png)
4-(2,2-Difluoro-1-hydroxy-3-buten-1-yl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,2-Difluoro-1-hydroxy-3-buten-1-yl)benzonitrile is an organic compound characterized by the presence of a benzonitrile group substituted with a 2,2-difluoro-1-hydroxy-3-buten-1-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Difluoro-1-hydroxy-3-buten-1-yl)benzonitrile typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 4-cyanobenzaldehyde with 2,2-difluoro-3-buten-1-ol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
4-(2,2-Difluoro-1-hydroxy-3-buten-1-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The difluoroalkyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of 4-(2,2-difluoro-3-oxobutyl)benzonitrile.
Reduction: Formation of 4-(2,2-difluoro-1-hydroxy-3-buten-1-yl)benzylamine.
Substitution: Formation of various substituted benzonitrile derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential therapeutic applications. The presence of the benzonitrile moiety is significant as many benzonitrile derivatives have been shown to exhibit anticancer properties. Research indicates that compounds with similar structures can interact with biological targets related to cancer cell proliferation and survival pathways.
Case Study: Anticancer Activity
A study reviewed various benzo[b]furan derivatives, which share structural similarities with 4-(2,2-Difluoro-1-hydroxy-3-buten-1-yl)benzonitrile. These derivatives demonstrated promising anticancer activity through mechanisms such as apoptosis induction and inhibition of tumor growth in vitro and in vivo models . The exploration of this compound's biological activity could lead to the development of novel anticancer agents.
Chemical Intermediates
This compound can serve as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for further derivatization, making it a valuable building block in organic synthesis.
Synthesis Pathways
The compound can be synthesized through various methods, including:
- Nucleophilic Substitution Reactions : Utilizing its reactive nitrile group to form new carbon-nitrogen bonds.
- Electrophilic Aromatic Substitution : Where the difluorinated butenyl moiety can participate in further reactions to create diverse derivatives.
Material Science
Research into the material properties of this compound has revealed potential applications in polymers and coatings. The difluorinated structure may impart unique thermal and chemical stability to materials.
Potential Applications:
- Fluorinated Polymers : These materials are known for their resistance to solvents and thermal degradation.
- Coatings : The compound may be used in formulations that require enhanced durability and chemical resistance.
Data Table: Comparison of Biological Activities
Mechanism of Action
The mechanism of action of 4-(2,2-Difluoro-1-hydroxy-3-buten-1-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound’s difluoroalkyl group can enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. Additionally, the nitrile group can participate in hydrogen bonding and other interactions that influence the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
2,2-Difluoro-1,3-benzodioxole: Another difluoro-substituted aromatic compound with different functional groups.
4-Hydroxy-3-(3-methylbut-2-en-1-yl)benzoic acid: A structurally related compound with a hydroxybenzoic acid moiety.
Benzene, (4,4-difluoro-3-buten-1-yn-1-yl)-: A similar compound with a difluorobutenyl group attached to a benzene ring.
Uniqueness
4-(2,2-Difluoro-1-hydroxy-3-buten-1-yl)benzonitrile is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.
Biological Activity
4-(2,2-Difluoro-1-hydroxy-3-buten-1-yl)benzonitrile, also known by its CAS number 505068-89-3, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's structure, synthesis, and biological activity, particularly in relation to cancer treatment and other therapeutic applications.
- Molecular Formula : C11H9F2NO
- Molecular Weight : 209.19 g/mol
- CAS Number : 505068-89-3
The compound's structure includes a benzonitrile moiety with a difluoro-substituted hydroxybutenyl group, which is significant for its biological interactions.
Anticancer Properties
Research indicates that this compound exhibits notable anticancer properties. It has been shown to interact with various molecular targets involved in cancer progression.
- Mechanism of Action :
- In Vitro Studies :
- Case Study :
Other Biological Activities
Beyond its anticancer effects, this compound may exhibit additional biological activities:
-
Anti-inflammatory Effects :
- Preliminary data suggest that compounds with similar structures may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines. Further research is needed to confirm these effects specifically for this compound.
-
Antiviral Activity :
- Some derivatives of benzonitrile have shown promise in antiviral applications, indicating a potential for further exploration of this compound against viral pathogens.
Synthesis
The synthesis of this compound involves several steps that can be optimized for yield and purity. The process typically begins with commercially available starting materials and utilizes standard organic reactions such as nucleophilic substitutions and coupling reactions.
Properties
CAS No. |
505068-78-0 |
---|---|
Molecular Formula |
C11H9F2NO |
Molecular Weight |
209.19 g/mol |
IUPAC Name |
4-(2,2-difluoro-1-hydroxybut-3-enyl)benzonitrile |
InChI |
InChI=1S/C11H9F2NO/c1-2-11(12,13)10(15)9-5-3-8(7-14)4-6-9/h2-6,10,15H,1H2 |
InChI Key |
BMOULFUXLWZTBC-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(C(C1=CC=C(C=C1)C#N)O)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.